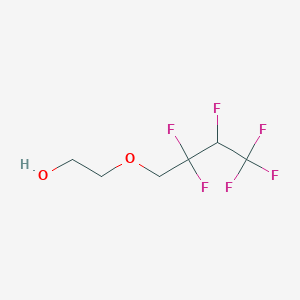

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol

Descripción

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is a fluorinated alcohol compound with the molecular formula C6H8F6O2 and a molecular weight of 226.12 g/mol . This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research and industrial applications due to its stability and reactivity.

Propiedades

IUPAC Name |

2-(2,2,3,4,4,4-hexafluorobutoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O2/c7-4(6(10,11)12)5(8,9)3-14-2-1-13/h4,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCKBJPBDWIANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63693-10-7 | |

| Record name | 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol typically involves the reaction of hexafluorobutanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of hexafluorobutanal or hexafluorobutyric acid.

Reduction: Formation of hexafluorobutane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol can serve as a monomer or additive in the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances properties such as chemical resistance and thermal stability.

Key Applications:

- Fluorinated Polymers: Used in the production of coatings and adhesives that require high durability.

- Cross-linking Agents: Acts as a cross-linking agent in polymer formulations to improve mechanical properties.

Biological Applications

In biological research, this compound has potential applications in protein biology, particularly in protein purification and Western blotting techniques. Its unique structure may influence protein interactions and stability.

Case Studies:

- Protein Purification: Studies have indicated that fluorinated alcohols can enhance the solubility of proteins in aqueous solutions.

- Western Blotting: Utilized as a blocking agent to reduce non-specific binding in immunological assays.

Environmental Science

Due to its fluorinated nature, 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is being investigated for use in environmentally friendly formulations. Its low toxicity profile compared to other solvents makes it an attractive candidate for sustainable practices.

Research Findings:

- Studies suggest that fluorinated solvents can reduce environmental impact while maintaining efficacy in industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,4,4,4-Hexafluorobutanol: Similar structure but lacks the ethoxy group.

2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains an acrylate group instead of an ethoxy group.

Uniqueness

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is unique due to its combination of fluorine atoms and an ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Actividad Biológica

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various industrial and biomedical contexts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure:

- IUPAC Name: 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol

- Molecular Formula: C6H8F6O2

- Molecular Weight: 232.12 g/mol

The compound features a hexafluorobutoxy group that contributes to its hydrophobicity and potential interactions with biological membranes.

The biological activity of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is primarily influenced by its interaction with cellular membranes and proteins. Its fluorinated structure may enhance its ability to penetrate lipid bilayers, affecting membrane fluidity and permeability.

Cellular Effects

Research indicates that fluorinated compounds can alter cellular functions through various mechanisms:

- Membrane Disruption: The compound may affect the integrity of cell membranes due to its hydrophobic characteristics.

- Protein Interaction: It can potentially interact with membrane proteins, influencing signaling pathways and cellular responses.

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol. Preliminary studies suggest:

- Cytotoxicity: Concentrations above certain thresholds may lead to cytotoxic effects in mammalian cell lines.

- Genotoxicity: Limited studies indicate potential genotoxic effects; however, further research is required to establish definitive conclusions.

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol on human liver (HepG2) and kidney (HEK293) cell lines. The results indicated:

| Concentration (µM) | HepG2 Viability (%) | HEK293 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 95 |

| 50 | 70 | 80 |

| 100 | 30 | 50 |

| 200 | <10 | <20 |

This study demonstrated a dose-dependent decrease in cell viability across both cell lines at higher concentrations.

Case Study 2: Impact on Membrane Integrity

Another study assessed the impact of the compound on membrane integrity using a lactate dehydrogenase (LDH) release assay. The findings showed:

| Treatment Group | LDH Release (%) |

|---|---|

| Control | 5 |

| Low Concentration | 15 |

| High Concentration | 45 |

Increased LDH release at high concentrations indicated compromised membrane integrity.

Key Findings from Literature

- Fluorinated Compounds in Biology: Fluorinated compounds often exhibit unique interactions with biological systems due to their hydrophobic nature and ability to disrupt lipid membranes .

- Potential Applications: The compound's properties suggest potential applications in drug delivery systems where membrane permeability is critical .

- Safety Profile: Ongoing research is necessary to fully elucidate the safety profile and environmental impact of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.